N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide
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Overview
Description
N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide is a chemical compound with the molecular formula C14H20N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide typically involves the reaction of 1-methyl-4-phenylpiperidine with formamide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods aim to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-: A similar compound with a different substituent on the piperidine ring.
N-Methyl-N-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide: Another piperidine derivative with distinct functional groups.
Uniqueness
N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7475-58-3 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]formamide |
InChI |
InChI=1S/C14H20N2O/c1-16-9-7-14(8-10-16,11-15-12-17)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,15,17) |
InChI Key |
COFZJOJXYKQQLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CNC=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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